molecular formula C11H14F2N2 B8650912 (3,4-Difluoro-phenyl)-piperidin4yl-amine

(3,4-Difluoro-phenyl)-piperidin4yl-amine

カタログ番号: B8650912
分子量: 212.24 g/mol
InChIキー: NXOWMCHOIDFKII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4-Difluoro-phenyl)-piperidin4yl-amine is a small-molecule compound featuring a piperidine core substituted with a 3,4-difluorophenyl group via an amine linkage. The 3,4-difluoro substitution on the phenyl ring introduces electron-withdrawing effects, which may enhance binding affinity to target receptors by modulating electronic properties and steric interactions . Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases, GPCRs, and neurotransmitter receptors.

特性

分子式

C11H14F2N2

分子量

212.24 g/mol

IUPAC名

N-(3,4-difluorophenyl)piperidin-4-amine

InChI

InChI=1S/C11H14F2N2/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14-15H,3-6H2

InChIキー

NXOWMCHOIDFKII-UHFFFAOYSA-N

正規SMILES

C1CNCCC1NC2=CC(=C(C=C2)F)F

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3,4-Difluoro-phenyl)-piperidin4yl-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reported Bioactivity/Applications Reference
(3,4-Difluoro-phenyl)-piperidin4yl-amine C₁₁H₁₄F₂N₂ 224.24 Piperidine 3,4-Difluorophenyl Hypothesized kinase inhibition
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine C₁₇H₁₉F₂N₃S 335.41 Piperidine-thienyl 3,5-Difluorophenyl, thienylmethyl Undisclosed (supplier-listed)
{[1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine C₁₃H₁₄F₂N₂ 236.26 Pyrrole 3,4-Difluorophenyl, methyl groups Supplier-listed (no bioactivity data)
(3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine C₂₁H₂₀F₃N₅ 423.42 Piperidine-pyrimidine 2,4,5-Trifluorophenyl, pyrimidinyl Kinase inhibition (JAK2/STAT3 pathway)
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine C₁₅H₁₆F₂N₂ 274.30 Pyridine 2,4-Difluorophenyl, propylamine Undisclosed (supplier-listed)

Key Structural Differences

  • Piperidine vs.
  • Fluorine Substitution Patterns : The 3,4-difluoro configuration contrasts with 2,4-difluoro () or 3,5-difluoro () analogues, affecting electronic distribution and steric bulk.

Pharmacological Implications

  • Electron-Withdrawing Effects: The 3,4-difluoro substitution may enhance binding to electron-rich pockets in enzymes compared to non-fluorinated analogues .
  • Solubility and Bioavailability : Piperidine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO), whereas thienyl- or pyridinyl-containing compounds () may have reduced solubility due to hydrophobic moieties.
  • Kinase Inhibition: highlights that trifluorophenyl-pyrimidine-piperidine hybrids show nanomolar activity against JAK2/STAT3 pathways, suggesting that the target compound’s difluorophenyl group could similarly modulate kinase binding.

Commercial Availability and Suppliers

  • Related compounds, such as 3',4'-Difluoro-[1,1'-biphenyl]-4-amine (), are marketed for research use, indicating commercial interest in difluorophenylamine scaffolds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。